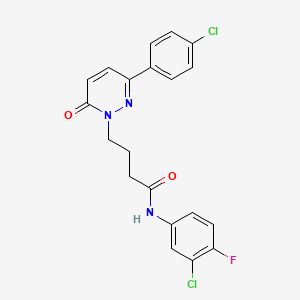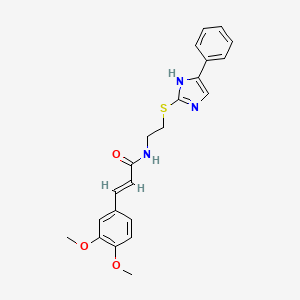
(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide” is a complex organic compound. It appears to contain an acrylamide group, which is a functional group consisting of a vinyl group conjugated to an amide. The compound also contains a phenyl group and an imidazole ring, which are common structures in many organic compounds.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the imidazole ring, the introduction of the phenyl group, and the formation of the acrylamide group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the acrylamide group, the phenyl group, and the imidazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acrylamide group could make it polar, affecting its solubility in different solvents.科学的研究の応用
Molecular Engineering and Synthesis
(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide, due to its complex structure involving an acrylamide group, imidazole ring, and substituted phenyl groups, is a candidate for various molecular engineering applications. The molecule's structure suggests potential in the design of organic sensitizers for solar cell applications, where donor, electron-conducting, and anchoring groups are engineered at the molecular level. Such organic sensitizers, upon anchoring onto TiO2 films, can exhibit high incident photon to current conversion efficiency, contributing to the development of efficient solar cells (Kim et al., 2006).
Polymer Science and Material Engineering
The acrylamide moiety within the molecule's structure lends itself to applications in polymer science, particularly in the synthesis of copolymers. Acrylic copolymers containing various functional groups, such as poly(ethylene glycol) and dioxolane, have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, showcasing the potential of acrylamide derivatives in creating well-defined copolymers for bioconjugation applications (Rossi et al., 2008).
Nanotechnology and Drug Delivery
The intricate structure of (E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide, particularly the presence of the imidazole ring, suggests its utility in nanotechnology and drug delivery systems. Ionic liquid monomers, similar in complexity to the compound , have been intercalated into montmorillonite layers and copolymerized with methacrylic acid to create pH-sensitive nanocomposites. Such materials are promising for colon-specific drug delivery systems, highlighting the potential of complex acrylamide derivatives in the development of targeted therapeutic delivery vehicles (Mahkam et al., 2016).
Nonlinear Optical Materials
Compounds containing acrylamide and substituted thiophene have demonstrated significant potential in the field of nonlinear optical materials. These materials are crucial for developing optical limiters to protect human eyes and sensors and stabilize light sources in optical communications. The nonlinear absorption and optical limiting behavior of such compounds, under specific laser excitation, indicate the applicability of complex acrylamide derivatives in enhancing the performance of photonic and optoelectronic devices (Anandan et al., 2018).
Safety And Hazards
Without specific information, it’s difficult to provide detailed safety and hazard information. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
将来の方向性
The future directions for research on this compound would depend on its potential applications. If it has promising properties, it could be the subject of further study.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-27-19-10-8-16(14-20(19)28-2)9-11-21(26)23-12-13-29-22-24-15-18(25-22)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,23,26)(H,24,25)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGUAEWWZAETIN-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

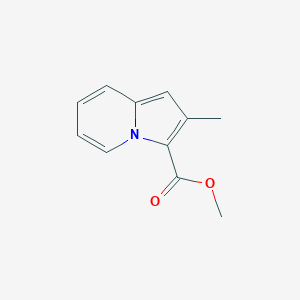
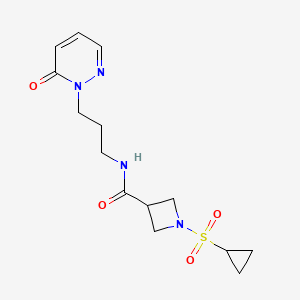
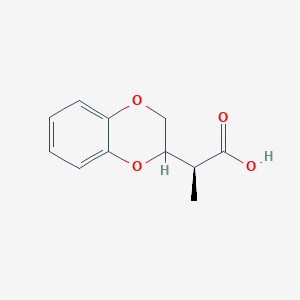
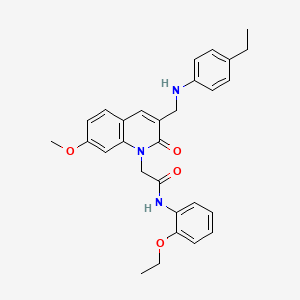
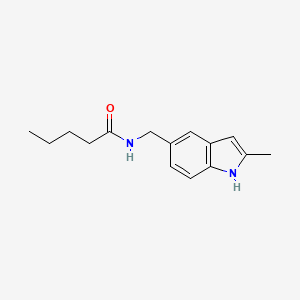
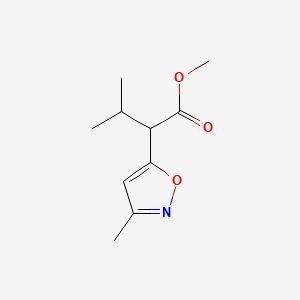
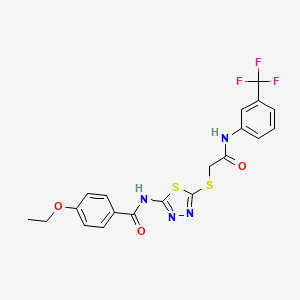
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)
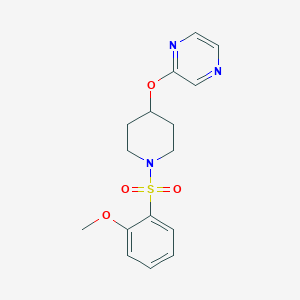
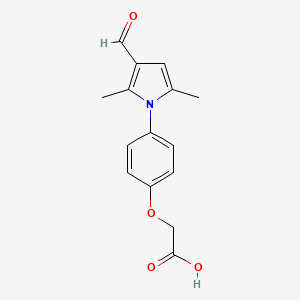
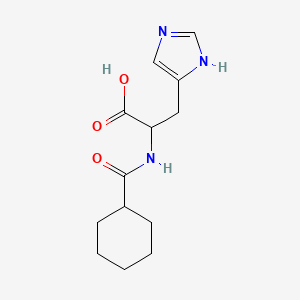
![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
